molecular formula C18H12N2O3S B14639755 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione CAS No. 51955-88-5

5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione

Cat. No.: B14639755
CAS No.: 51955-88-5
M. Wt: 336.4 g/mol
InChI Key: KPJGIYGIFISGDK-UHFFFAOYSA-N
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Description

5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core linked to a hydrazinyl group and a naphthalene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1,1-dione derivatives of benzothiophene under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene or naphthalene rings are replaced by other groups under appropriate conditions.

    Condensation: The hydrazinyl group allows for condensation reactions with various carbonyl compounds, forming new hydrazone derivatives.

Scientific Research Applications

5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s properties are being investigated for use in materials science, including the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione can be compared with similar compounds such as:

    5-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-pyrazole-4-carboxylic acid: This compound shares a similar hydrazinyl-naphthalene structure but differs in the core heterocycle.

    5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one:

    5-[(2Z)-2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-2H-1,2,3-triazole-4-carboxamide: This compound features a triazole ring, providing unique reactivity and biological activity compared to the benzothiophene derivative.

Properties

CAS No.

51955-88-5

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(1,1-dioxo-1-benzothiophen-5-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C18H12N2O3S/c21-16-7-5-12-3-1-2-4-15(12)18(16)20-19-14-6-8-17-13(11-14)9-10-24(17,22)23/h1-11,21H

InChI Key

KPJGIYGIFISGDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)S(=O)(=O)C=C4)O

Origin of Product

United States

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